Thieno[3,2-b]thiophene-2-carbaldehyde

Organic Synthesis Vilsmeier–Haack Formylation Thienothiophene Isomers

Developing printed organic circuits or TTA-UC systems? Procuring the wrong thienothiophene isomer risks synthetic dead-ends and reduced charge mobility. Thieno[3,2-b]thiophene-2-carbaldehyde delivers the correct [3,2-b] fusion geometry for regioselective derivatization: • Enables OFET hole mobilities up to 3.5×10⁻² cm²·V⁻¹·s⁻¹ with >100-day air stability • Produces metal-free TTA-UC sensitizers operating at low excitation intensities • Supports D-π-A NLO chromophores with computed βtot up to 6.68×10⁻²⁸ esu Global shipping from BenchChem ensures R&D continuity.

Molecular Formula C7H4OS2
Molecular Weight 168.2 g/mol
CAS No. 31486-86-9
Cat. No. B1299956
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThieno[3,2-b]thiophene-2-carbaldehyde
CAS31486-86-9
Molecular FormulaC7H4OS2
Molecular Weight168.2 g/mol
Structural Identifiers
SMILESC1=CSC2=C1SC(=C2)C=O
InChIInChI=1S/C7H4OS2/c8-4-5-3-7-6(10-5)1-2-9-7/h1-4H
InChIKeyJKVPCDAKZCFJBU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Thieno[3,2-b]thiophene-2-carbaldehyde – Product Overview


Thieno[3,2-b]thiophene-2-carbaldehyde (CAS 31486-86-9) is a heterocyclic building block featuring a fused thieno[3,2-b]thiophene core functionalized with a reactive aldehyde at the 2-position . With a molecular formula of C₇H₄OS₂ and a molecular weight of 168.24 g·mol⁻¹, this compound exhibits a melting point of 53–54 °C, a predicted boiling point of 308.5 °C, and a calculated aqueous solubility of approximately 1.2 g·L⁻¹ at 25 °C . The rigid, planar, sulfur-rich framework enables extended π-conjugation, making it a strategic intermediate for synthesizing organic semiconductors, metal-free sensitizers, and N,S-heteroacenes [1].

Why Thieno[3,2-b]thiophene-2-carbaldehyde Outperforms Generic Analogs


Simple thiophene-2-carbaldehyde and its benzo-fused or isomeric thienothiophene analogs differ critically in electronic structure, synthetic versatility, and resulting material performance. The [3,2-b] ring fusion in this compound imparts a higher aromatic stabilization energy than single thiophene units, lowering the HOMO level by approximately 0.24 eV relative to non-fused analogs and thereby widening the HOMO–LUMO gap [1]. This electronic modulation directly affects charge-transport properties: thieno[3,2-b]thiophene oligomers exhibit hole mobilities on the order of 10⁻² cm²·V⁻¹·s⁻¹, whereas simple oligothiophenes of comparable length typically show lower or less environmentally stable mobility [2]. Furthermore, the aldehyde handle at the 2-position of the [3,2-b] isomer is positioned for regioselective derivatization—such as Knoevenagel condensations and Schiff-base formations—that are geometrically inaccessible or less efficient in the [2,3-b] and [3,4-b] isomers [3]. Procuring the incorrect isomer or a monothiophene surrogate therefore risks both compromised electronic performance and synthetic dead-ends.

Thieno[3,2-b]thiophene-2-carbaldehyde Evidence vs. Structural Analogs


Vilsmeier–Haack Formylation vs. Multi-Step Synthesis

The Vilsmeier–Haack formylation of thieno[3,2-b]thiophene provides thieno[3,2-b]thiophene-2-carbaldehyde in 75% isolated yield after chromatographic purification, as detailed in a reproducible protocol . In contrast, the isomeric thieno[2,3-b]thiophene-2-carbaldehyde (CAS 31486-85-8) is predominantly accessed via multi-step sequences or purchased as a specialized intermediate, with no single-step, high-yielding direct formylation reported in the primary literature . This difference in synthetic efficiency makes the [3,2-b] isomer the preferred entry point for laboratories building thienothiophene libraries.

Organic Synthesis Vilsmeier–Haack Formylation Thienothiophene Isomers

HOMO Stabilization and Band Gap Widening

DFT and experimental studies show that incorporating the thieno[3,2-b]thiophene core lowers the HOMO energy by approximately 0.24 eV relative to molecules built from discrete thiophene units, due to the higher aromatic stabilization energy of the fused system [1]. This HOMO stabilization widens the HOMO–LUMO gap and improves oxidative stability—a critical parameter for air-stable organic semiconductors. In contrast, thiophene-2-carbaldehyde-derived materials exhibit higher (less stable) HOMO levels and narrower band gaps, making them more susceptible to oxidative doping and performance drift under ambient conditions [2].

Organic Electronics HOMO–LUMO Engineering Oxidative Stability

Hole Mobility vs. Simple Oligothiophenes

Hole mobility measurements on thieno[3,2-b]thiophene oligomers using the CELIV technique yield mobilities on the order of 10⁻² cm²·V⁻¹·s⁻¹ [1]. Separately, styryl-functionalized thieno[3,2-b]thiophene derivatives processed into OFET devices achieve hole mobilities up to 3.5 × 10⁻² cm²·V⁻¹·s⁻¹ with ambient stability exceeding 100 days without mobility degradation . By comparison, benchmark solution-processed oligothiophenes (e.g., α-sexithiophene) typically exhibit mobilities in the 10⁻³ to 10⁻² cm²·V⁻¹·s⁻¹ range but often require inert-atmosphere processing and encapsulation to maintain performance [2].

OFET Hole Mobility Organic Semiconductor

Schiff-Base & Knoevenagel Derivatization Exclusivity

The aldehyde substituent at the 2-position of the thieno[3,2-b]thiophene scaffold is uniquely positioned for condensation reactions that form conjugated push–pull systems. The peer-reviewed synthesis of a metal-free tetrathienothiophene porphyrin explicitly employs this compound as the aldehyde component in a condensation with pyrrole, leveraging the electronic communication between the aldehyde and the fused core [1]. The isomeric thieno[2,3-b]thiophene-2-carbaldehyde (and the corresponding 3-carbaldehyde or 5-carbaldehyde derivatives) place the formyl group in a different electronic environment, altering the regiochemistry and efficiency of subsequent annulation or condensation steps—particularly for Fischer indolization and heteroacene construction, where the [3,2-b] orientation is critical for correct ring closure [2].

Schiff Base Knoevenagel Condensation Regioselective Derivatization

Thieno[3,2-b]thiophene-2-carbaldehyde Applications


N,S-Heteroacenes for OFETs

Using the Fiesselmann thiophene synthesis followed by Fischer indolization, researchers can convert this aldehyde into 9H-thieno[2',3':4,5]thieno[3,2-b]indoles and related N,S-heterotetracenes [1]. OFET devices fabricated from these heteroacenes achieve hole mobilities up to 3.5 × 10⁻² cm²·V⁻¹·s⁻¹ with >100-day ambient stability . For R&D teams developing printed organic circuits, the combination of high mobility and air stability eliminates the need for inert-atmosphere processing, directly reducing manufacturing complexity and cost.

Metal-Free Porphyrin TTA-UC Sensitizers

The condensation of this compound with pyrrole yields a metal-free thienothiophene-containing porphyrin that serves as an efficient triplet sensitizer for TTA-UC when paired with rubrene [1]. This all-organic upconversion couple operates at low excitation intensities without precious or rare-earth metals, addressing the global shortage of critical raw materials. Procurement of the correct [3,2-b] aldehyde isomer is essential, as alternative isomers have not been demonstrated to produce functional TTA-UC sensitizers.

Push–Pull Chromophores for NLO Materials

DFT studies on D-π-A architectures built from a thieno[3,2-b]thiophene core demonstrate that structural tailoring of the aldehyde-derived acceptor unit can produce first hyperpolarizabilities (βtot) of 6.68 × 10⁻²⁸ esu and second hyperpolarizabilities (γtot) up to 6.59 × 10⁻³³ esu [1]. These computed NLO figures of merit place thieno[3,2-b]thiophene-2-carbaldehyde-derived chromophores among competitive organic NLO candidates, providing a quantitative rationale for selecting this scaffold over monothiophene or benzo-fused alternatives when designing frequency-doubling or electro-optic materials.

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